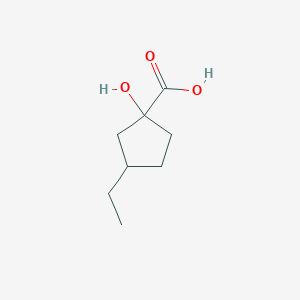3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid
CAS No.: 1094307-11-5
Cat. No.: VC2555034
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1094307-11-5 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 3-ethyl-1-hydroxycyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
| Standard InChI Key | NPUFEUGQBSXNBR-UHFFFAOYSA-N |
| SMILES | CCC1CCC(C1)(C(=O)O)O |
| Canonical SMILES | CCC1CCC(C1)(C(=O)O)O |
Introduction
Basic Information and Structural Characteristics
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid is identified by the CAS number 1094307-11-5 and has the molecular formula C8H14O3 with a molecular weight of 158.19 g/mol . The compound features a cyclopentane ring with an ethyl substituent at the 3-position, while the 1-position contains both a hydroxyl group and a carboxylic acid functional group . This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.
The compound can be identified through several standardized chemical identifiers:
Table 1: Chemical Identifiers of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid
The structural configuration provides this molecule with particular chemical and physical properties that distinguish it from related cyclopentane derivatives.
Physical and Chemical Properties
The physical and chemical properties of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid are directly influenced by its functional groups and structural arrangement. The presence of both hydroxyl and carboxyl groups enables this compound to participate in hydrogen bonding, affecting its solubility profile and interactions with biological systems.
Table 2: Physical and Chemical Properties
These properties dictate the compound's behavior in various chemical reactions and its potential interactions with biological targets, making it valuable for both synthetic chemistry and pharmaceutical research applications.
Chemical Reactions
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid can participate in various chemical transformations, primarily due to the reactivity of its hydroxyl and carboxyl functional groups.
Types of Reactions
The compound can undergo several reaction types:
-
Oxidation Reactions: The tertiary hydroxyl group can be oxidized under appropriate conditions.
-
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
-
Esterification: The carboxylic acid can form esters with alcohols in the presence of acid catalysts, similar to the reaction described for ethyl 1-hydroxycyclopentane-carboxylate .
-
Substitution Reactions: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution.
Reaction Mechanisms and Products
The mechanisms of these reactions typically involve nucleophilic attack, electrophilic substitution, or redox processes, depending on the specific transformation. Some potential products include:
Table 4: Potential Reaction Products
These reactions expand the utility of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid as a versatile building block in organic synthesis, allowing for the creation of diverse derivatives with potentially enhanced properties.
Biological Activity and Applications
The biological activity of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid is largely attributed to its functional groups, which enable interactions with various biological targets.
Research Applications
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid has several potential applications in scientific research:
Table 5: Research Applications
| Field | Application | Details | Reference |
|---|---|---|---|
| Organic Chemistry | Building block | Used as a precursor for more complex molecules | |
| Medicinal Chemistry | Lead compound | Starting point for drug development | |
| Biological Research | Metabolic studies | Investigation of interactions with biomolecules | |
| Materials Science | Specialty chemicals | Component in advanced materials |
Comparison with Structurally Related Compounds
Understanding the relationship between 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid and structurally similar compounds provides insights into its unique properties and potential applications.
Structural Comparisons
Several structurally related compounds share certain features with 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid but differ in specific aspects:
Table 6: Comparison with Related Compounds
Functional Properties
The variations in structure among these related compounds result in different physicochemical properties and biological activities:
-
The position of functional groups affects the molecule's three-dimensional structure and consequently its binding to biological targets.
-
The presence or absence of the ethyl group influences the compound's lipophilicity and membrane permeability.
-
Stereochemistry can significantly impact biological activity, as biological systems often interact selectively with specific stereoisomers.
These structural relationships provide valuable insights for researchers developing new compounds with enhanced properties or specific biological activities.
Current Research Status and Future Directions
Research on 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid continues to evolve, with several areas of ongoing investigation and potential future applications.
Current Research Focus
Current research involving this compound primarily centers on:
-
Synthesis Optimization: Developing more efficient and scalable methods for its production.
-
Structure-Activity Relationship Studies: Understanding how its structural features relate to biological activity.
-
Application Development: Exploring its potential in various scientific and industrial applications.
Future Research Directions
Several promising directions for future research include:
Table 7: Future Research Directions
The continued investigation of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid and its derivatives may lead to significant advancements in multiple scientific disciplines, particularly in medicinal chemistry and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume